molecular formula C19H21FN4O3 B5506429 N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No. B5506429
M. Wt: 372.4 g/mol
InChI Key: IYCPICIBDXMTPD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine derivatives, including compounds structurally related to N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide, have garnered interest due to their diverse biological activities. These compounds have been synthesized and characterized for various pharmacological applications.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives often involves condensation reactions of imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic or aromatic amines under microwave irradiation conditions, demonstrating a green chemistry approach due to reduced reaction times and enhanced yields (B. Jyothi & N. Madhavi, 2019).

Molecular Structure Analysis

The molecular structures of synthesized compounds are confirmed using various spectroscopic methods such as IR, MS, 1H NMR, and 13C NMR. These techniques provide detailed insights into the molecular architecture and substitution patterns of the imidazo[1,2-a]pyrazine derivatives (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, such as pyrazole and pyrazolopyrimidine derivatives, have been extensively studied. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives through reactions involving methoxyphenyl and aryl components demonstrates the versatility of similar compounds in generating new chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014). These synthesis methods often involve reactions that introduce various substituents, showcasing the chemical flexibility and the potential for creating diverse molecular architectures for further study.

Antiviral and Antimicrobial Applications

Compounds structurally related to N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide have been investigated for their antiviral and antimicrobial properties. For example, research into antiviral drug discovery has explored the utility of similar compounds against a range of viral diseases, highlighting their potential as antiviral agents (De Clercq, 2009). Additionally, studies on the antibacterial activity of novel oxadiazoles and thiazolidinones derived from methoxyphenyl-substituted compounds suggest their potential in combating bacterial infections (Aghekyan et al., 2020).

Anticancer Research

The cytotoxic activities of pyrazole and pyrazolopyrimidine derivatives have been evaluated, indicating potential applications in anticancer research. The in vitro cytotoxicity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, underscores the potential of these compounds in developing new anticancer therapies (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with biological targets such as proteins or enzymes. If it’s a material or a chemical reagent, its mechanism of action would depend on its physical and chemical properties .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety measures should be taken when handling it. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action, particularly if it’s a drug or has biological activity .

properties

IUPAC Name

N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxoimidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-4-5-8-21-18(25)15-10-24-11-16(23(2)19(26)17(24)22-15)13-7-6-12(27-3)9-14(13)20/h6-7,9-11H,4-5,8H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCPICIBDXMTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CN2C=C(N(C(=O)C2=N1)C)C3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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